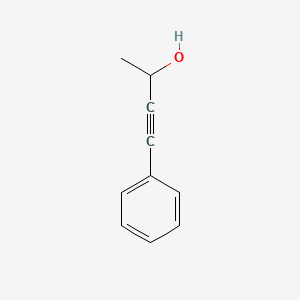

4-Phenyl-3-butyn-2-ol

Description

Propriétés

IUPAC Name |

4-phenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOZFNMFSVAZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342556 | |

| Record name | 4-Phenyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-76-6 | |

| Record name | 4-Phenyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-3-butyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chemical Synthesis via Nucleophilic Addition of Phenylacetylene to Acetone

One of the classical synthetic routes to 4-Phenyl-3-butyn-2-ol involves the nucleophilic addition of phenylacetylene to acetone under basic conditions.

-

- Phenylacetylene acts as the nucleophile.

- Acetone serves as the electrophilic carbonyl compound.

- A strong base such as sodium amide (NaNH2) deprotonates the terminal alkyne, generating the acetylide anion.

- The acetylide anion attacks the carbonyl carbon of acetone, forming an alkoxide intermediate.

- Protonation yields the secondary propargylic alcohol, this compound.

-

- Straightforward and well-established.

- High yield and relatively simple purification.

-

- Requires handling of strong bases.

- Stereoselectivity control is limited without chiral catalysts or auxiliaries.

Enzymatic Reduction of 4-Phenyl-3-butyn-2-one to this compound

An advanced and highly selective method involves the enzymatic reduction of the corresponding ketone, 4-Phenyl-3-butyn-2-one, to the desired alcohol.

-

- W110A mutant of secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH).

- This enzyme variant exhibits Prelog specificity, favoring the (S)-enantiomer formation.

-

- Conducted at room temperature.

- Reaction time approximately 2 hours.

- Medium: aqueous buffer with co-factors such as NADPH.

- High chemo- and enantioselectivity, preserving the alkynyl moiety intact.

-

- Excellent yield of (S)-4-Phenyl-3-butyn-2-ol.

- High enantiomeric excess (ee), making this method valuable for producing enantiopure compounds.

-

- The ketone substrate is incubated with the enzyme and co-factors.

- The reaction mixture is then extracted with chloroform for product isolation.

- Enantiomeric purity is confirmed by chiral gas chromatography.

Industrial Catalytic Synthesis via Addition Reactions with Transition Metal Catalysts

In industrial contexts, catalytic methods employing transition metals such as palladium or copper are used to facilitate the addition of phenylacetylene to carbonyl compounds under milder and more scalable conditions.

-

- Palladium or copper complexes.

- These catalysts activate the alkyne and/or carbonyl compound to promote addition.

-

- Enhanced reaction rates.

- Improved selectivity.

- Scalability for bulk production.

-

- Moderate temperatures.

- Solvent systems compatible with catalysts.

- Controlled atmosphere to prevent oxidation.

-

- Use of catalysts reduces harsh conditions and improves environmental profile.

Chemical Reduction Using Sodium Borohydride (NaBH4)

For racemic mixtures, the reduction of 4-Phenyl-3-butyn-2-one with sodium borohydride is a common chemical approach.

-

- Dissolve the ketone in methanol.

- Cool to 0 °C.

- Add NaBH4 slowly.

- Stir at room temperature for 30 minutes.

- Work-up involves removal of volatiles, extraction, washing, and purification.

-

- Approximately 91% yield of racemic this compound.

-

- Produces racemic mixtures without stereoselectivity.

- Requires further resolution steps if enantiopure product is desired.

Comparative Table of Preparation Methods

| Method | Catalyst/Agent | Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Nucleophilic Addition (NaNH2) | Sodium amide | Basic, anhydrous, room temp | High | Racemic | Classical method, requires strong base |

| Enzymatic Reduction (W110A TeSADH) | W110A mutant alcohol dehydrogenase | Aqueous buffer, RT, 2 h | Excellent | High (S)-enantiomer | High chemo- and enantioselectivity |

| Transition Metal Catalysis (Pd, Cu) | Pd or Cu catalysts | Mild temp, solvent, inert atm | Good | Moderate to high | Industrially scalable |

| Chemical Reduction (NaBH4) | Sodium borohydride | Methanol, 0 °C to RT, 30 min | 91 | Racemic | Simple, non-selective |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-Phenyl-3-butyn-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include and .

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as or .

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like or .

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

Oxidation: 4-Phenyl-3-butyn-2-one.

Reduction: this compound.

Substitution: 4-Phenyl-3-butyn-2-chloride or 4-Phenyl-3-butyn-2-bromide.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

4-Phenyl-3-butyn-2-ol is utilized as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors. Its ability to undergo reactions such as alkylation and reduction makes it valuable for creating complex molecular architectures.

2. Medicinal Chemistry:

Research indicates that this compound exhibits potential therapeutic properties. It has been studied for its:

- Antimicrobial Activity: Demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Effects: Preliminary studies suggest it may modulate inflammatory markers.

- Antioxidant Properties: Exhibits the ability to scavenge free radicals, potentially preventing oxidative stress-related conditions.

3. Biochemical Studies:

In biochemical research, this compound serves as a reagent for studying enzyme interactions and metabolic pathways. Its role in drug metabolism has been investigated using rat liver microsomes, revealing insights into its biological fate and potential toxicity.

Comparative Analysis of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Significant inhibition of Gram-positive bacteria |

| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels in human cell lines |

| Antioxidant | Effective reduction of oxidative stress markers in cellular models |

Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Base-catalyzed condensation | Acetylene + Acetone | 95 |

| Rhodium-catalyzed allylation | Phenols/Naphthols + Allylic Carbonates | 99 |

Case Studies

1. Antimicrobial Efficacy Study:

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent.

2. Anti-inflammatory Research:

In controlled experiments using human cell lines, the compound was tested for its ability to modulate inflammatory cytokines. Results demonstrated a notable decrease in TNF-alpha and IL-6 levels, supporting its role in anti-inflammatory therapy.

3. Oxidative Stress Studies:

An investigation into the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.

Mécanisme D'action

The mechanism of action of 4-Phenyl-3-butyn-2-ol involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions, forming stable triazole rings. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogs

The table below compares 4-phenyl-3-butyn-2-ol with structurally related compounds, highlighting differences in reactivity, synthesis, and applications:

Reactivity and Selectivity

- Oxidation : this compound exhibits higher oxidation yields (96%) compared to primary propargylic alcohols like 3-phenyl-2-propyn-1-ol (80%) and 2-decyn-1-ol (60%) . The phenyl group likely stabilizes intermediates, enhancing reaction efficiency.

- Stereoselectivity: Asymmetric hydrogenation using the Noyori catalyst achieves >99% yield and 98% ee for (S)-4-phenyl-3-butyn-2-ol, outperforming methods for analogs like 4-phenyl-3-buten-2-ol .

- Metabolic Pathways : PBYO reduction demonstrates bifurcated pathways, producing either this compound (via carbonyl reduction) or trans-4-phenyl-3-buten-2-one (via triple bond reduction), highlighting metabolic versatility .

Activité Biologique

4-Phenyl-3-butyn-2-ol (PBYOL) is an organic compound with significant interest in various fields, particularly in medicinal chemistry and biocatalysis. This compound, characterized as a secondary alcohol, is known for its potential biological activities and applications in fragrance formulations. This article reviews the biological activity of PBYOL, focusing on its mechanisms of action, therapeutic potential, and safety profile.

- Molecular Formula : C10H10O

- Molecular Weight : 146.19 g/mol

- CAS Number : 5876-76-6

- IUPAC Name : 4-phenylbut-3-yn-2-ol

| Property | Value |

|---|---|

| Molecular Formula | C10H10O |

| Molecular Weight | 146.19 g/mol |

| CAS Number | 5876-76-6 |

| Synonyms | 4-phenyl-3-butyne-2-ol |

Research indicates that PBYOL exhibits various biological activities, primarily through its interaction with cellular pathways and enzymes. Studies have shown that PBYOL can undergo metabolic transformations which may influence its biological effects.

- Metabolism : PBYOL is metabolized by rat liver microsomes, resulting in the formation of various products including trans-4-phenyl-3-buten-2-one (PBO) and other reduced forms. This metabolic pathway suggests a potential for bioactivation leading to therapeutic effects or toxicity .

- Toxicological Profile : A review highlighted the toxicological aspects of PBYOL when used as a fragrance ingredient. It was classified under acute toxicity category 4, indicating it can be harmful if swallowed . The compound also causes serious eye irritation .

Therapeutic Potential

PBYOL has been explored for its potential applications in pharmaceuticals:

- Antimicrobial Activity : Some studies suggest that compounds similar to PBYOL exhibit antimicrobial properties, though specific data on PBYOL's efficacy against pathogens remains limited.

- Use in Fragrances : As a member of the aryl alkyl alcohols, PBYOL is utilized in fragrance formulations due to its pleasant scent profile. Its safety assessment as a fragrance ingredient has been reviewed comprehensively .

Case Study 1: Metabolic Activation

A study published in Drug Metabolism and Disposition investigated the reductive metabolism of PBYO (the precursor of PBYOL) by rat liver preparations. The study found that the metabolism led to the formation of both carbonyl-reduced and triple-bond-reduced products, indicating a complex metabolic pathway that could influence the biological activity of PBYOL .

Case Study 2: Safety Assessment

The safety profile of PBYOL as a fragrance ingredient was evaluated in a toxicologic review which summarized available data on its dermatological effects and genotoxicity. The findings indicated that while it is generally safe for use in controlled amounts, there are risks associated with improper handling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenyl-3-butyn-2-ol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is commonly synthesized via the reduction of 4-phenyl-3-butyn-2-one (PBYO) using sodium borohydride (NaBH₄) in methanol at 0–5°C. Reaction efficiency depends on stoichiometric ratios (e.g., 1.2 equivalents of NaBH₄) and solvent polarity. Monitoring via thin-layer chromatography (TLC) or GC-MS ensures completion. Yield optimization (typically 70–85%) requires strict temperature control to minimize side reactions like over-reduction .

Q. How can researchers characterize the metabolic pathways of this compound in biological systems?

- Methodological Answer : In vitro studies using rat liver microsomes and cytosol are standard. Incubate the compound with NADPH-dependent enzymes at 37°C, and analyze metabolites via HPLC or LC-MS. Key metabolites include 4-phenyl-3-buten-2-one (triple bond reduction) and further oxidized products. Fraction-specific protocols (microsomes vs. cytosol) must be compared to resolve pathway discrepancies .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the alkyne (δ ~90–100 ppm for C≡C) and hydroxyl (δ ~1.5–2.5 ppm for -OH) groups.

- IR Spectroscopy : Detect O-H stretches (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹).

- Mass Spectrometry : Use EI-MS for molecular ion detection (m/z ~146 [M]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-4-Phenyl-3-butyn-2-ol be achieved, and what factors influence enantiomeric excess (ee)?

- Methodological Answer : Employ asymmetric hydrogenation using the Noyori catalyst [(S,S)-Ru-BINAP] with 2-propanol as a hydrogen donor. Optimal conditions include 1 mol% catalyst loading, 50–100 psi H₂, and 25°C. Enantiomeric excess (>98% ee) is validated via chiral HPLC (e.g., Chiralpak AD-H column). Catalyst purity and solvent dryness are critical to minimize racemization .

Q. How do researchers resolve contradictions in biological activity data across different assay models?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in cancer cell lines) arise from differences in cellular uptake, metabolic stability, or target expression. Use orthogonal assays:

- In vitro binding assays (SPR or fluorescence polarization) to measure direct target affinity.

- Knockout models (CRISPR/Cas9) to validate target specificity.

- Metabolic profiling (e.g., cytochrome P450 inhibition studies) to identify confounding factors .

Q. What computational strategies are effective for predicting the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding poses.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes.

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data to guide structural optimization .

Q. How can researchers design experiments to differentiate between cytotoxic and cytostatic effects of this compound?

- Methodological Answer :

- Proliferation assays : Compare MTT (cytotoxicity) vs. BrdU incorporation (proliferation inhibition).

- Cell cycle analysis : Use flow cytometry with PI/RNase staining to detect G1/S arrest (cytostatic) vs. sub-G1 peaks (apoptosis).

- Long-term clonogenic assays : Assess colony-forming ability post-treatment to distinguish reversible vs. irreversible effects .

Notes for Methodological Rigor

- Reproducibility : Validate synthetic protocols across ≥3 independent replicates.

- Controls : Include vehicle and positive controls (e.g., cisplatin for cytotoxicity assays).

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.